5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol
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Overview
Description
5-(2,3-Dihydro-1H-perimidin-2-yl)-2-methoxyphenol is a heterocyclic compound that features a perimidine ring fused to a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol typically involves the reaction of naphthalene-1,8-diamine with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the perimidine ring. The methoxy group is introduced via methylation of the phenol group using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1H-perimidin-2-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Reduction: The imine group in the perimidine ring can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
5-(2,3-Dihydro-1H-perimidin-2-yl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of protein tyrosine phosphatases, preventing their catalytic activity. This inhibition can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis . The compound’s ability to form hydrogen bonds and van der Waals interactions with its targets is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Diethylamino-2-(2,3-dihydro-1H-perimidin-2-yl)-phenol: Similar structure but with a diethylamino group instead of a methoxy group.
5-(2,3-Dihydro-1H-perimidin-2-yl)furan-2-carboxylic acid: Contains a furan ring instead of a methoxyphenol moiety.
Uniqueness
5-(2,3-Dihydro-1H-perimidin-2-yl)-2-methoxyphenol is unique due to its specific combination of a perimidine ring and a methoxyphenol group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-16-9-8-12(10-15(16)21)18-19-13-6-2-4-11-5-3-7-14(20-18)17(11)13/h2-10,18-21H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHNINLDBDANIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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